2-acetylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
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Overview
Description
2-acetylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Condensation Reactions: Combining acetylphenyl derivatives with isoindole derivatives under controlled conditions.
Cyclization Reactions: Formation of the cyclopropane ring through intramolecular reactions.
Esterification: Formation of the benzoate ester group through reactions with benzoic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-acetylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-4-hydroxyquinolin-2(1H)-one: Similar in structure but with different functional groups.
3,4-dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-dione: Shares some structural features but differs in its core scaffold.
Uniqueness
2-acetylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is unique due to its combination of functional groups and the presence of the cyclopropane ring, which imparts specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C26H21NO5 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(2-acetylphenyl) 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate |
InChI |
InChI=1S/C26H21NO5/c1-13(28)16-7-2-3-8-21(16)32-26(31)14-5-4-6-15(11-14)27-24(29)22-17-9-10-18(20-12-19(17)20)23(22)25(27)30/h2-11,17-20,22-23H,12H2,1H3 |
InChI Key |
PFCCQGBPUASYFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |
Origin of Product |
United States |
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